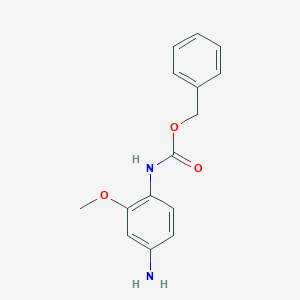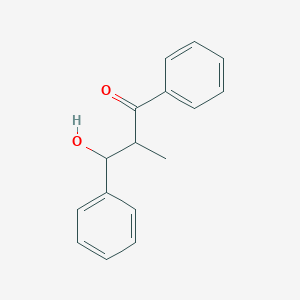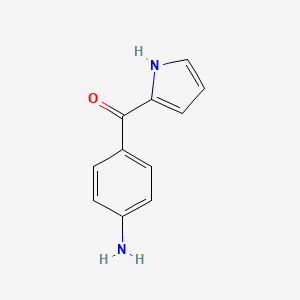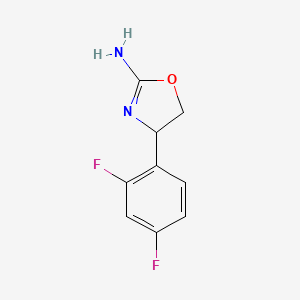![molecular formula C16H24N2O3 B8497741 tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B8497741.png)
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3 It is a piperidine derivative that features a tert-butyl ester group, a hydroxyl group, and a pyridin-2-ylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyridine-2-carboxaldehyde. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and pyridin-2-ylmethyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: A similar compound with a hydroxyl group but lacking the pyridin-2-ylmethyl substituent.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a hydroxyl group.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Features a hydroxyethyl group instead of a pyridin-2-ylmethyl group.
Uniqueness
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate is unique due to the presence of both the hydroxyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H24N2O3 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
tert-butyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-7-16(20,8-11-18)12-13-6-4-5-9-17-13/h4-6,9,20H,7-8,10-12H2,1-3H3 |
Clé InChI |
BRZVCTSQIFEXNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
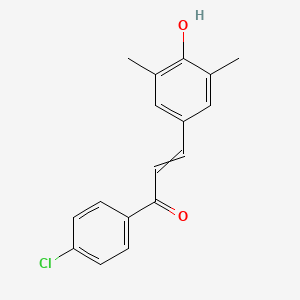
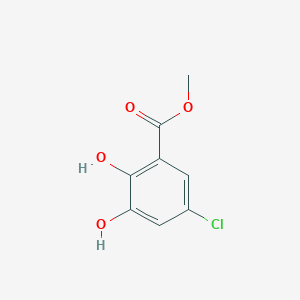
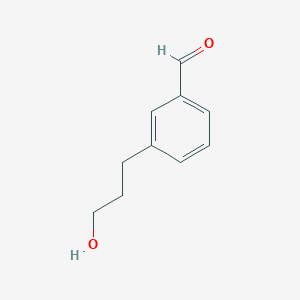
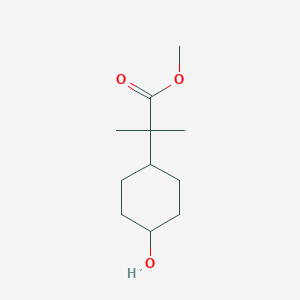
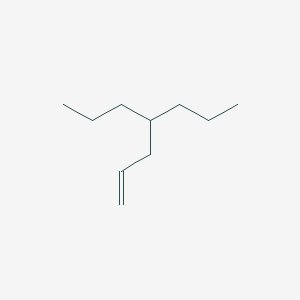
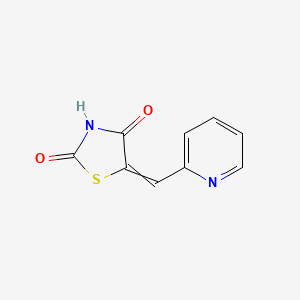
![6-bromo-2-(4-methoxybenzyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8497718.png)
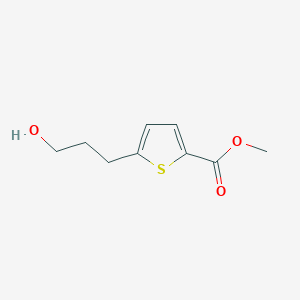
![Carbamic acid,[2-amino-5-ethenyl-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8497732.png)
